Cas no 6574-17-0 (Benzenamine, N-methyl-2,6-dinitro-4-(trifluoromethyl)-)
6574-17-0 structure
Product Name:Benzenamine, N-methyl-2,6-dinitro-4-(trifluoromethyl)-
CAS-nummer:6574-17-0
MF:C8H6F3N3O4
MW:265.146152019501
CID:397345
PubChem ID:5072295
Update Time:2025-04-19
Benzenamine, N-methyl-2,6-dinitro-4-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenamine, N-methyl-2,6-dinitro-4-(trifluoromethyl)-
- N-methyl-2,6-dinitro-4-(trifluoromethyl)aniline
- Z55322828
- 6574-17-0
- T6253269
- SCHEMBL9952302
- AKOS008023427
- (2,6-dinitro-4-trifluoromethyl-phenyl)-methyl-amine
- DTXSID70408034
-
- Inchi: 1S/C8H6F3N3O4/c1-12-7-5(13(15)16)2-4(8(9,10)11)3-6(7)14(17)18/h2-3,12H,1H3
- InChI-sleutel: VGCRRKJNGVBLOY-UHFFFAOYSA-N
- LACHT: FC(C1C=C(C(=C(C=1)[N+](=O)[O-])NC)[N+](=O)[O-])(F)F
Berekende eigenschappen
- Exacte massa: 265.03108
- Monoisotopische massa: 265.03104017g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 1
- Complexiteit: 314
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.4
- Topologisch pooloppervlak: 104Ų
Experimentele eigenschappen
- PSA: 98.31
Benzenamine, N-methyl-2,6-dinitro-4-(trifluoromethyl)- Gerelateerde literatuur
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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